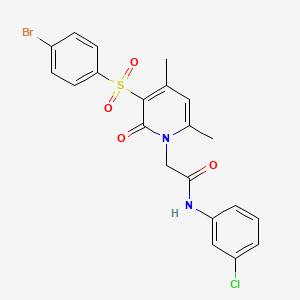

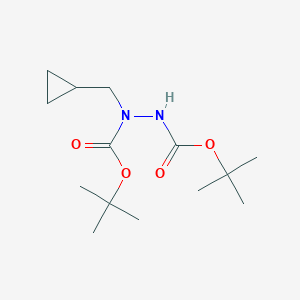

![molecular formula C17H9ClN2O B2587392 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-54-1](/img/structure/B2587392.png)

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, also known as 3-CPIP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound containing an indeno-pyridazinone ring system, which is a type of heterocyclic ring system that contains nitrogen, oxygen and carbon atoms. The compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments.

Scientific Research Applications

Monoamine Oxidase Inhibitors

Research indicates that derivatives of 5H-indeno[1,2-c]pyridazin-5-one, through modification at specific positions, exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. This activity suggests potential applications in treating neurological disorders. For instance, compounds with lipophilic groups at the 3-position or C-8 have shown increased MAO-B inhibitory potency. One derivative, in particular, demonstrated competitive inhibition with significant selectivity against MAO-B, suggesting its potential utility in designing treatments for diseases associated with MAO-B, such as Parkinson's disease (Reniers et al., 2011).

Antimicrobial and Antifungal Activities

Certain pyridazinone derivatives have been studied for their antimicrobial and antifungal properties. For example, reactions leading to the creation of new heterocyclic compounds with a pyridazinone base have shown some compounds to exhibit antimicrobial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Sayed et al., 2003).

Synthetic Routes and Structural Analysis

Efficient synthetic routes for producing substituted 3-aryl indeno[1,2-c]pyridazines, which could serve as potential MAO-A inhibitors, have been developed. These methods highlight the novelty of the indenopyridazine derivatives and their high regioselectivity, using water as the solvent without the need for toxic metal catalysts, thus presenting a green synthesis approach (Rimaz et al., 2017).

Antioxidant Properties

Some derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. This research underscores the potential of these compounds in medicinal chemistry, particularly in designing agents that could mitigate oxidative stress-related diseases (Bekircan et al., 2008).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can exhibit antihypertensive activity by virtue of their vasorelaxant property .

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

3-(3-chlorophenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O/c18-11-5-3-4-10(8-11)15-9-14-16(20-19-15)12-6-1-2-7-13(12)17(14)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDGQUMCZLAFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2587310.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)